Cas no 1805398-12-2 (2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid)

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid is a fluorinated pyridine derivative with a bromo and difluoromethyl substituent, offering unique reactivity for pharmaceutical and agrochemical applications. The presence of multiple halogen atoms enhances its utility as a versatile intermediate in cross-coupling reactions, nucleophilic substitutions, and other functionalization processes. The carboxylic acid moiety allows for further derivatization, enabling the synthesis of amides, esters, and other derivatives. Its structural features contribute to improved metabolic stability and bioavailability in drug discovery. The compound’s high purity and well-defined reactivity profile make it a valuable building block for the development of bioactive molecules, particularly in medicinal chemistry and crop protection research.
2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid structure
1805398-12-2 structure
Product Name:2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid
CAS No:1805398-12-2
MF:C7H3BrF3NO2
MW:270.003431558609
CID:4859828
Update Time:2025-05-24

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid
    • Inchi: 1S/C7H3BrF3NO2/c8-5-4(6(10)11)2(7(13)14)1-3(9)12-5/h1,6H,(H,13,14)
    • InChI Key: VIDZQOFQNCSKJA-UHFFFAOYSA-N
    • SMILES: BrC1C(C(F)F)=C(C(=O)O)C=C(N=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • XLogP3: 2.5
  • Topological Polar Surface Area: 50.2

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029061628-1g
2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid
1805398-12-2 97%
1g
$1,564.50 2022-04-01

Additional information on 2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic Acid: A Comprehensive Overview

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid, identified by the CAS number 1805398-12-2, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a bromine atom, a difluoromethyl group, and a fluorine atom as substituents on a pyridine ring, along with a carboxylic acid group at the 4-position. The combination of these functional groups imparts distinctive chemical properties and biological activities, making it a valuable molecule for various applications.

The synthesis of 2-bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid involves a series of well-established organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. Researchers have explored various routes, including nucleophilic aromatic substitution, electrophilic substitution, and coupling reactions, to optimize the synthesis process. These efforts have been driven by the need to produce this compound in large quantities for its potential applications in drug discovery and agrochemicals.

The structural features of 2-bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid make it an attractive candidate for use as an intermediate in the synthesis of bioactive molecules. The bromine atom at the 2-position serves as an excellent leaving group, facilitating further substitution reactions. The difluoromethyl group at the 3-position introduces electron-withdrawing effects, which can enhance the reactivity of the molecule in certain reactions. Additionally, the fluorine atom at the 6-position contributes to the overall electronic environment of the pyridine ring, influencing its reactivity and selectivity in various chemical transformations.

Recent studies have highlighted the potential of 2-bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid as a building block for developing novel agrochemicals. Its ability to act as an effective herbicide or insecticide has been demonstrated in laboratory experiments. The carboxylic acid group at the 4-position can be converted into various bioisosteres or esters, enabling further functionalization to tailor its activity for specific agricultural applications. Moreover, its fluorinated structure confers resistance to metabolic degradation in plants and animals, making it a promising candidate for sustainable agricultural practices.

In the field of pharmacology, 2-bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid has shown potential as a lead compound for drug discovery. Its unique combination of functional groups allows for modulation of key pharmacokinetic properties such as solubility, permeability, and bioavailability. Researchers have investigated its ability to inhibit enzymes involved in various disease pathways, including cancer and inflammation. Preliminary results indicate that this compound exhibits selective inhibitory activity against certain targets, warranting further exploration in preclinical studies.

The environmental impact of 2-bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid has also been a subject of recent research. Studies have examined its biodegradation pathways under different environmental conditions, such as soil and aquatic systems. Results suggest that this compound undergoes rapid degradation under aerobic conditions due to microbial activity, minimizing its persistence in the environment. However, further investigations are required to fully understand its long-term ecological effects and ensure its safe use in agricultural and pharmaceutical applications.

In conclusion, 2-bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid, with its unique structural features and versatile functional groups, represents a valuable molecule with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its chemical properties, biological activities, and environmental behavior. As advancements in synthetic chemistry and molecular biology progress, this compound is poised to play an increasingly important role in the development of innovative solutions for agriculture and medicine.

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